molecular formula C18H16ClN5O5S B2827126 (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-87-3

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2827126
CAS No.: 941965-87-3
M. Wt: 449.87
InChI Key: RLTKLDZZPXDTCV-YFHOEESVSA-N
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Description

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H16ClN5O5S and its molecular weight is 449.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metal Complex Studies

A study by Shaker (2011) explored the synthesis and examination of mixed ligand metal complexes using compounds similar to the one , like 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione. These complexes involved various metal ions and were characterized using spectroscopy and elemental analysis methods, highlighting the compound's potential in forming metal complexes and its applicability in coordination chemistry (Shaker, 2011).

Reactivity and Synthesis of Related Compounds

Yin et al. (2008) described the synthesis of 3-methylthio-substituted compounds, showcasing the reactivity of similar chemical structures. Their work involved cross-coupling reactions and subsequent transformations, demonstrating the versatility of these compounds in organic synthesis (Yin et al., 2008).

Formation of Heterocyclic Systems

Dotsenko et al. (2012) investigated the construction of penta- and hexacyclic heterocyclic systems involving similar compounds. This work underscores the utility of such compounds in developing complex heterocyclic structures, which are crucial in various areas of chemical research (Dotsenko et al., 2012).

Potential in Biosensing

A study by Pundir and Devi (2014) on xanthine, a related compound, delved into its determination using biosensing methods. This suggests potential applications of the compound in biosensor development for biological and clinical purposes (Pundir & Devi, 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves the introduction of the chlorobut-2-en-1-yl group, the nitrophenyl group, and the thioether group onto a purine scaffold. The final step involves the isomerization of the double bond to obtain the Z isomer.", "Starting Materials": [ "3-methyl-1H-purine-2,6(3H,7H)-dione", "3-chlorobut-2-en-1-ol", "4-nitrobenzaldehyde", "thioglycolic acid", "triethylamine", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "acetic anhydride", "pyridine", "N,N-dimethylformamide", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with 3-chlorobut-2-en-1-ol in the presence of triethylamine and ethyl acetate to obtain (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "4-nitrobenzaldehyde is reacted with thioglycolic acid in the presence of sodium bicarbonate and ethyl acetate to obtain 2-(4-nitrophenyl)-2-oxoethylthiol.", "The product from step 2 is reacted with (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of N,N-dimethylformamide and potassium carbonate to obtain (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione.", "The product from step 3 is isomerized to the Z isomer in the presence of palladium on carbon and acetic anhydride.", "The final product is obtained by purification using standard techniques such as column chromatography and recrystallization." ] }

CAS No.

941965-87-3

Molecular Formula

C18H16ClN5O5S

Molecular Weight

449.87

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione

InChI

InChI=1S/C18H16ClN5O5S/c1-10(19)7-8-23-14-15(22(2)17(27)21-16(14)26)20-18(23)30-9-13(25)11-3-5-12(6-4-11)24(28)29/h3-7H,8-9H2,1-2H3,(H,21,26,27)/b10-7-

InChI Key

RLTKLDZZPXDTCV-YFHOEESVSA-N

SMILES

CC(=CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl

solubility

not available

Origin of Product

United States

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